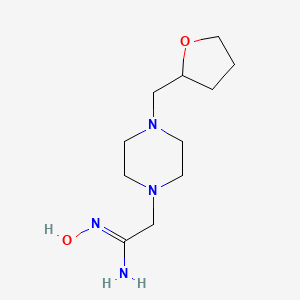

N'-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide

Description

Properties

Molecular Formula |

C11H22N4O2 |

|---|---|

Molecular Weight |

242.32 g/mol |

IUPAC Name |

N'-hydroxy-2-[4-(oxolan-2-ylmethyl)piperazin-1-yl]ethanimidamide |

InChI |

InChI=1S/C11H22N4O2/c12-11(13-16)9-15-5-3-14(4-6-15)8-10-2-1-7-17-10/h10,16H,1-9H2,(H2,12,13) |

InChI Key |

KJJWNUMEJOHRPW-UHFFFAOYSA-N |

Isomeric SMILES |

C1CC(OC1)CN2CCN(CC2)C/C(=N/O)/N |

Canonical SMILES |

C1CC(OC1)CN2CCN(CC2)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide typically involves multi-step proceduresThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Reaction Mechanisms

The compound participates in reactions characteristic of its functional groups:

Nucleophilic Substitution

The piperazine nitrogen acts as a nucleophile in reactions with electrophiles (e.g., alkyl halides). For example, the THF-CH₂ group may undergo alkylation or acylation under basic conditions.

Acid-Base Reactions

The hydroxylamine group (N'-OH) can act as a weak acid, undergoing deprotonation in basic media to form reactive intermediates. This facilitates condensation reactions, such as amide bond formation.

Condensation Reactions

The acetimidamide group may participate in condensation with carbonyl compounds (e.g., ketones, aldehydes) to form heterocycles or extended amide structures .

Analytical Methods

Structural and reaction monitoring are performed using:

-

NMR spectroscopy : Confirms molecular configuration (e.g., THF ring conformation, piperazine substitution patterns).

-

Mass spectrometry : Identifies molecular weight and fragmentation patterns (e.g., loss of THF or piperazine moieties).

-

HPLC : Ensures purity and tracks reaction progress by separating intermediates.

Challenges and Limitations

-

Stability : The hydroxylamine group may oxidize under harsh conditions, requiring controlled reaction environments.

-

Selectivity : Over-alkylation of piperazine or unintended side reactions may occur without optimized conditions.

Comparative Analysis of Reaction Conditions

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Piperazine alkylation | THF-CH₂-X (X = Br, I) | DMF or DMSO | 0–25°C | Moderate |

| Acetimidamide formation | Acetic anhydride | THF or EtOH | 25–50°C | High |

| Purification | Silica gel | Gradient eluents | RT | >95% |

Scientific Research Applications

N’-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Boiling Point : 425.1 ± 53.0°C (at 760 mmHg)

- Density : 1.3 ± 0.1 g/cm³

- LogP (XlogP) : -0.3 (indicating moderate hydrophilicity)

- Hydrogen Bond Donors/Acceptors: 2/5 .

Structural Features :

- Contains a piperazine core substituted with a tetrahydrofuran-2-ylmethyl group.

- The acetimidamide moiety includes a hydroxyimino (N'-OH) group, distinguishing it from standard acetamides .

Comparison with Similar Compounds

Structural Analogues in Piperazine-Acetamide Derivatives

The compound belongs to a class of piperazine-linked acetimidamides/acetamides. Key structural analogs include:

Key Observations :

Substituent Effects: Tetrahydrofuran-2-ylmethyl: Enhances solubility in polar solvents due to the oxygen-rich tetrahydrofuran ring . Ethyl (C₂H₅): Increases lipophilicity (higher LogP) compared to the target compound but reduces steric bulk .

Functional Group Impact: The hydroxyimino (N'-OH) group in the target compound increases hydrogen-bonding capacity (2 donors vs. Azetidinone-containing analogs (e.g., compound in ) exhibit rigid β-lactam rings, which may improve metabolic stability but reduce synthetic accessibility.

Physicochemical and Pharmacological Implications

- Boiling Point : The target compound’s high boiling point (425°C) suggests strong intermolecular interactions (e.g., hydrogen bonding), contrasting with simpler analogs like 2-(4-ethylpiperazin-1-yl)acetamide, which likely have lower boiling points .

- LogP Differences :

- Synthetic Complexity :

- The tetrahydrofuran-2-ylmethyl group introduces stereochemical complexity (Z-isomer specified), requiring precise synthetic protocols compared to ethyl or phenyl derivatives .

Biological Activity

N'-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 242.32 g/mol. Its structure features a hydroxylamine group, a piperazine moiety, and a tetrahydrofuran unit, which contribute to its solubility and biological interactions. The presence of these functional groups suggests potential inhibitory effects on various enzymatic pathways, making it a candidate for further pharmacological exploration.

Research indicates that this compound may act as an inhibitor in several biological pathways. The hydroxylamine group is known to interact with electrophilic centers in proteins, potentially leading to modulation of enzyme activity. Interaction studies have shown that the compound binds to specific biological targets, which is crucial for understanding its pharmacodynamics and optimizing its therapeutic profile.

Antimicrobial Activity

Studies have highlighted the compound's potential antimicrobial properties. For instance, derivatives similar to this compound have demonstrated activity against various bacterial strains. This suggests that the compound could be developed into an antimicrobial agent.

Anticancer Properties

Preliminary investigations into the anticancer activity of this compound have shown promising results. In vitro assays have indicated that it exhibits cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) studies are ongoing to determine the efficacy of different derivatives in inhibiting tumor growth .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Tetrahydrofuran) Piperazine | Contains piperazine and tetrahydrofuran | Lacks hydroxylamine functionality |

| Acetimidamide Derivatives | Similar acetimidamide core | Varies in side-chain substitutions |

| Hydroxylamine Derivatives | Hydroxylamine group present | Different substituents on nitrogen |

This comparison highlights the unique aspects of this compound, particularly its combination of functional groups that may confer distinct biological activities not present in other derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against common pathogens, revealing significant inhibition zones when tested against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assays : In vitro cytotoxicity assays using human cancer cell lines demonstrated that this compound can induce apoptosis, suggesting its potential as an anticancer agent.

- Enzymatic Inhibition : Research has shown that N'-Hydroxy derivatives can inhibit specific enzymes involved in metabolic pathways linked to cancer progression, providing a basis for further therapeutic development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis of structurally related piperazine-acetimidamide derivatives often involves multi-step reactions, such as coupling protected intermediates (e.g., tert-butyl carbamates) with activated carbonyl groups under anhydrous conditions. For example, amine intermediates can be acylated using reagents like HBTU or BOP in tetrahydrofuran (THF) with triethylamine as a base . Yield optimization may require temperature control (e.g., ice baths for exothermic steps) and stoichiometric adjustments of coupling agents. Purification via silica gel chromatography is typical, with mobile phases tailored to polarity (e.g., dichloromethane/methanol gradients) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound, particularly regarding stereochemical considerations?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying backbone connectivity and stereochemistry. For example, coupling constants in ¹H NMR can confirm cis/trans configurations in tetrahydronuran or piperazine rings. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like hydroxyimidamide (N-OH) stretches. Chiral HPLC or circular dichroism (CD) may resolve enantiomers if asymmetric centers are present .

Q. How should researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological assays?

- Methodology : Purity is typically assessed via reverse-phase HPLC (C18 columns) with UV detection at λmax ~255 nm (common for aromatic/heterocyclic systems). A purity threshold of ≥95% is standard for in vitro studies. Quantification can be cross-validated using elemental analysis (C, H, N) or quantitative NMR (qNMR) with internal standards .

Advanced Research Questions

Q. What solvent systems are optimal for solubility testing, and how can precipitation issues during biological assays be mitigated?

- Methodology : Initial solubility screening in DMSO (10–50 mM stock solutions) is common, but co-solvents like PEG-400 or cyclodextrins may enhance aqueous solubility. For in vitro assays, maintain DMSO concentrations ≤0.1% to avoid cytotoxicity. If precipitation occurs, sonication or gradual dilution in assay buffers (e.g., PBS with 0.01% Tween-20) can improve dispersion .

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR splitting patterns or unexpected mass spectrometry fragments)?

- Methodology : Unexpected NMR signals may arise from rotamers (e.g., restricted rotation in acetimidamide groups) or residual solvents. Variable-temperature NMR can distinguish dynamic effects. For mass spectrometry, collision-induced dissociation (CID) studies help identify fragmentation pathways. Computational tools (e.g., DFT for predicting NMR shifts or MS fragments) are valuable for reconciling experimental data .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound in pharmacological studies?

- Methodology : Systematic modifications (e.g., substituting the tetrahydrofuran ring with other heterocycles or altering piperazine substituents) are synthesized and tested. Assays focus on key parameters like receptor binding affinity (e.g., radioligand displacement) or metabolic stability (e.g., liver microsome assays). QSAR models incorporating logP, polar surface area, and steric parameters can predict bioavailability .

Safety and Handling

Q. What are the critical safety protocols for handling this compound, particularly concerning inhalation risks and laboratory storage?

- Protocols : Use fume hoods for weighing and synthesis to minimize inhalation/contact. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Store at –20°C in airtight containers under nitrogen to prevent degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.